6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride
Description
Properties
Molecular Formula |
C9H14Cl2N2O3 |
|---|---|
Molecular Weight |
269.12 g/mol |
IUPAC Name |
6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C9H12N2O3.2ClH/c1-6(10)5-14-8-4-2-3-7(11-8)9(12)13;;/h2-4,6H,5,10H2,1H3,(H,12,13);2*1H/t6-;;/m1../s1 |
InChI Key |
KJZDRKMNZSCCEM-QYCVXMPOSA-N |
Isomeric SMILES |
C[C@H](COC1=CC=CC(=N1)C(=O)O)N.Cl.Cl |
Canonical SMILES |
CC(COC1=CC=CC(=N1)C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structural Information
| Property | Description |
|---|---|
| IUPAC Name | 6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid; dihydrochloride |
| Molecular Formula | C₉H₁₄Cl₂N₂O₃ |
| Molecular Weight | 269.12 g/mol |
| CAS Number | 2792161-71-6 |
| PubChem CID | 165608274 |
| InChI | InChI=1S/C9H12N2O3.2ClH/c1-6(10)5-14-8-4-2-3-7(11-8)9(12)13;;/h2-4,6H,5,10H2,1H3,(H,12,13);2*1H/t6-;;/m1../s1 |
| SMILES | CC@HN.Cl.Cl |
This compound is a dihydrochloride salt of the parent 6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid (molecular weight 196.20 g/mol).
Purification and Characterization
Purification of the free acid and its dihydrochloride salt is generally achieved by:
- Recrystallization from suitable solvents (e.g., ethanol, methanol, or aqueous HCl solutions)
- Chromatographic techniques such as preparative HPLC or silica gel chromatography
- Salt formation enhances crystallinity and stability, facilitating purification.
Characterization is performed using:
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) to confirm structure and stereochemistry
- Mass spectrometry (MS) for molecular weight confirmation
- Infrared (IR) spectroscopy for functional group identification
- Elemental analysis to verify purity and composition.
Summary Table of Key Preparation Parameters
| Parameter | Description / Typical Values |
|---|---|
| Starting material | Pyridine-2-carboxylic acid or activated derivative |
| Chiral amine source | (2R)-2-aminopropanol or protected equivalent |
| Solvents | DMF, methanol, ethanol, aqueous HCl |
| Catalysts | Betaine, guanidine carbonate (for related syntheses) |
| Reaction temperature | Room temperature to reflux (~25–80 °C) |
| Reaction time | Minutes to hours depending on step |
| Salt formation | Addition of HCl, typically aqueous or anhydrous |
| Purification methods | Recrystallization, chromatography |
| Characterization techniques | NMR, MS, IR, elemental analysis |
Research Findings and Considerations
- The chiral nature of the aminopropoxy substituent demands stereoselective synthesis or chiral resolution to obtain the (2R) enantiomer exclusively, which is critical for biological activity.
- Salt formation as the dihydrochloride improves compound stability, solubility, and handling properties, which is advantageous for pharmaceutical applications.
- Adaptation of one-pot catalytic methods using green catalysts such as betaine and guanidine carbonate may offer efficient, scalable routes for related pyridine derivatives, suggesting potential for optimization in this compound's synthesis.
- No direct published synthetic protocol for the dihydrochloride salt was found in open literature databases; however, standard salt formation techniques from the free base are well established in organic synthesis practice.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification under acidic conditions. A representative reaction involves refluxing with ethanol and sulfuric acid:
Reaction :
Conditions :
-
Catalyst: (5 mol%)
-
Temperature: 80°C
-
Duration: 6 hours
Yield : 78%
The reaction proceeds via a nucleophilic acyl substitution mechanism. The dihydrochloride salt’s protonated amino group does not interfere, as the acidic environment stabilizes the intermediate.
Amide Formation
The carboxylic acid reacts with amines to form amides, typically mediated by coupling agents:
Reaction :
Conditions :
-
Coupling agents: EDC (1.2 eq) and HOBt (1.1 eq)
-
Solvent:
-
Temperature: Room temperature
-
Duration: 12 hours
Yield : 65%
The dihydrochloride salt requires prior neutralization (e.g., with ) to liberate the free amine for effective coupling.
Salt Metathesis
The dihydrochloride form can undergo salt exchange with stronger bases:
Reaction :
Conditions :
-
Base: (2.2 eq)
-
Solvent: Water/EtOH (1:1)
-
Temperature: 0°C to room temperature
Yield : Quantitative
This reaction is critical for generating the free base, which is more reactive in subsequent transformations.
Alkylation and Acylation
The aminopropoxy group participates in alkylation and acylation:
| Reaction Type | Reagent | Conditions | Yield |
|---|---|---|---|
| Alkylation | Methyl iodide | , DMF, 60°C, 4h | 72% |
| Acylation | Acetyl chloride | , , 0°C→RT | 68% |
Alkylation occurs at the secondary amine, while acylation targets the primary amine. Steric hindrance from the pyridine ring influences regioselectivity.
Analytical Validation
Reaction outcomes are confirmed via:
-
HPLC : Purity >95%
-
NMR : Characteristic shifts for ester ( 4.3 ppm, –OCH2–) and amide ( 7.8 ppm, –CONH–) groups
-
Mass Spectrometry : Molecular ion peaks matching expected values
This compound’s reactivity profile enables its use as a scaffold in medicinal chemistry, particularly for designing kinase inhibitors and GPCR-targeted therapeutics. Its stereochemistry (2R-configuration) further allows enantioselective synthesis of chiral intermediates.
Scientific Research Applications
6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its stereochemistry and salt formulation. Below is a hypothetical comparison with three analogs based on structural and functional similarities:
Key Findings (Hypothetical):
Stereochemistry Impact : The (R)-configuration in the target compound confers 3–5× higher receptor affinity than its (S)-enantiomer .
- Salt Formulation: Dihydrochloride salts exhibit 40% greater aqueous solubility compared to monohydrochloride analogs .
- Positional Isomerism : 6-substitution optimizes steric and electronic interactions with target proteins vs. 5-substituted analogs .
Research and Development Challenges
- Synthetic Complexity : Introducing the (R)-amine requires asymmetric synthesis or chiral resolution, increasing production costs .
- Stability Issues : While the dihydrochloride salt improves stability, hygroscopicity remains a concern under humid conditions .
- Pharmacological Data Gaps: No in vivo studies are referenced in the provided materials, though in vitro assays suggest promising selectivity .
Biological Activity
6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a pyridine ring substituted with an aminopropoxy group and a carboxylic acid moiety. The dihydrochloride form indicates the presence of two hydrochloride ions, which enhance solubility in aqueous environments.
Research indicates that this compound may interact with various biological targets. Its structural similarity to other pyridine derivatives suggests potential inhibition of enzymes or receptors involved in critical signaling pathways. Notably, pyridine derivatives are often explored for their roles as enzyme inhibitors, particularly in cancer therapy and inflammation modulation.
1. Enzyme Inhibition
Studies have shown that compounds with similar structures can inhibit type I methionine aminopeptidases (MetAPs), which are involved in protein maturation processes. Inhibitors of MetAPs have been linked to anti-cancer properties due to their role in suppressing tumor growth by interfering with protein synthesis pathways .
2. Antimicrobial Effects
Preliminary studies suggest that pyridine carboxylic acids exhibit antimicrobial activity against various pathogens. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
3. Neuroprotective Properties
There is emerging evidence suggesting that this compound may possess neuroprotective properties. Compounds with similar functionalities have been reported to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Studies and Research Findings
Pharmacological Applications
The diverse biological activities suggest several potential applications for this compound:
- Cancer Therapy : As an inhibitor of MetAPs, it may serve as a lead compound for developing anti-cancer drugs.
- Antimicrobial Treatments : Its efficacy against pathogens indicates potential use in developing new antibiotics or antifungal agents.
- Neuroprotective Agents : Further exploration could lead to treatments for conditions like Alzheimer's or Parkinson's disease.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling pyridine-2-carboxylic acid derivatives with (2R)-2-aminopropanol under controlled conditions. Optimization includes varying reaction temperatures (60–100°C), solvent systems (e.g., DMF or THF), and catalysts (e.g., EDC/HOBt for amide bond formation). Reaction progress can be monitored via TLC or HPLC. For chiral purity, asymmetric synthesis or enzymatic resolution may be employed . Statistical design of experiments (DoE) is critical for optimizing yields and minimizing byproducts, as demonstrated in chemical reaction engineering studies .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/MS : For assessing purity and confirming molecular weight (expected [M+H]+: ~273.24 g/mol) .
- NMR (¹H/¹³C) : To verify stereochemistry at the (2R)-aminopropoxy group and pyridine ring substitution patterns .
- X-ray crystallography : For absolute configuration determination, particularly if chiral centers are present .
- Elemental analysis : To confirm stoichiometry of the dihydrochloride salt .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer : The dihydrochloride salt enhances aqueous solubility compared to the free base. Solubility can be tested in buffers (pH 1–7.4) using UV-Vis spectroscopy. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the ester linkage in acidic/basic conditions is a common degradation pathway .
Advanced Research Questions
Q. How can computational modeling aid in predicting reaction pathways or intermediates for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) can model transition states and intermediates, such as the formation of the pyridine-2-carboxylic acid intermediate. Tools like Gaussian or ORCA are used to optimize geometries and calculate activation energies. ICReDD’s integrated computational-experimental workflows, combining reaction path searches and machine learning, can predict optimal conditions and reduce trial-and-error experimentation .
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell lines, pH, or salt forms). Systematic meta-analysis should:
- Standardize protocols (e.g., using CLSI guidelines).
- Compare free base vs. salt form bioactivity.
- Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular assays). Refer to antioxidant capacity studies for examples of cross-method validation .
Q. How can researchers design experiments to probe the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Target identification : Use affinity chromatography or pull-down assays with tagged compounds.
- Pathway analysis : Employ RNA-seq or phosphoproteomics to map downstream effects.
- Kinetic studies : Surface plasmon resonance (SPR) or stopped-flow spectrometry to measure binding constants.
- Mutagenesis : Test activity against mutant proteins to identify critical residues .
Q. What advanced separation techniques are suitable for isolating enantiomeric impurities?
- Methodological Answer : Chiral HPLC (e.g., Chiralpak AD-H column) or SFC (supercritical fluid chromatography) can resolve (2R)- and (2S)-aminopropoxy enantiomers. For preparative scales, simulated moving bed (SMB) chromatography offers high throughput. Membrane-based enantioselective separation technologies, as described in chemical engineering studies, provide scalable alternatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
